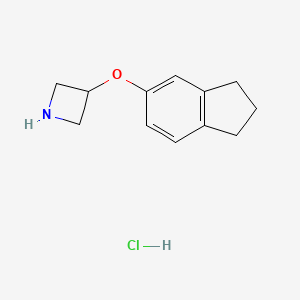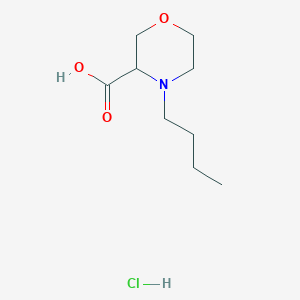
4-Butylmorpholine-3-carboxylic acid hydrochloride
説明
Molecular Structure Analysis
The molecular formula of 4-Butylmorpholine-3-carboxylic acid hydrochloride is C9H18ClNO3 . Its molecular weight is 223.70 .Physical And Chemical Properties Analysis
4-Butylmorpholine-3-carboxylic acid hydrochloride is a white crystalline solid. The boiling point of this compound is not specified .科学的研究の応用
Steric Effects and Steric Inhibition of Resonance
Research has shown that steric effects, particularly steric inhibition of resonance (SIR), significantly influence the acidity and reactivity of carboxylic acids. Studies on structurally related compounds, such as 2-tert-butylbenzoic acid, demonstrate how SIR and van der Waals tension can impact the energy and geometries of molecules, influencing their acidity and potential chemical applications (Böhm & Exner, 2001).
Postsynthetic Modification of Metal-Organic Frameworks (MOFs)
In the realm of materials science, postsynthetic modification of MOFs with various functional groups, including carboxylic acids, showcases the versatility of these frameworks. The introduction of functional groups into MOFs can lead to the development of multifunctional materials with applications in catalysis, gas storage, and separation processes (Garibay et al., 2009).
Synthesis of Aminobutanoic Acids
Research into the synthesis of β-substituted γ-aminobutyric acid derivatives, which share functional similarities with 4-Butylmorpholine-3-carboxylic acid hydrochloride, highlights their pharmacological significance. These derivatives, including phenibut and baclofen, are explored for their therapeutic potential, indicating a pathway for the development of new pharmacologically active compounds (Vasil'eva et al., 2016).
Activation of Carboxylic Acids
The activation of carboxylic acids via dialkyl pyrocarbonates for the synthesis of anhydrides and esters, including those of N-protected amino acids, demonstrates the chemical versatility and reactivity of carboxylic acid derivatives. This process is crucial for peptide synthesis and the creation of various organic compounds, highlighting the potential for synthesizing derivatives of 4-Butylmorpholine-3-carboxylic acid hydrochloride in a similar manner (Pozdnev, 2009).
Enzyme-Catalyzed Kinetic Resolution
The enzyme-catalyzed kinetic resolution of compounds related to 4-Butylmorpholine-3-carboxylic acid hydrochloride, for the selective synthesis of enantiomerically pure acids and their derivatives, showcases the potential for biocatalytic applications. This approach is significant for producing stereoselective compounds with potential pharmaceutical applications (Fish et al., 2009).
Safety And Hazards
特性
IUPAC Name |
4-butylmorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-3-4-10-5-6-13-7-8(10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCMUTWPRHTVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylmorpholine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



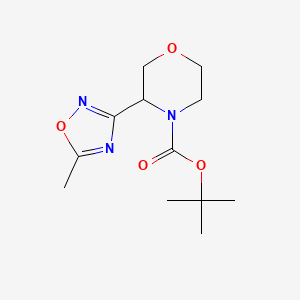
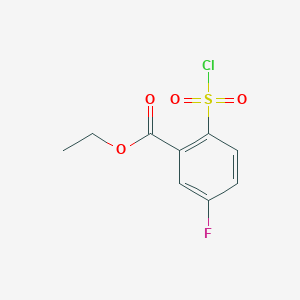
![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
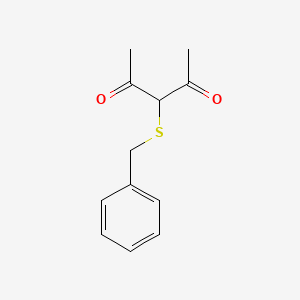

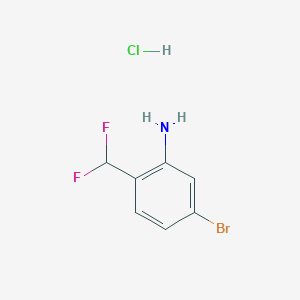

![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)


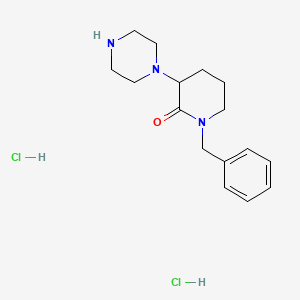
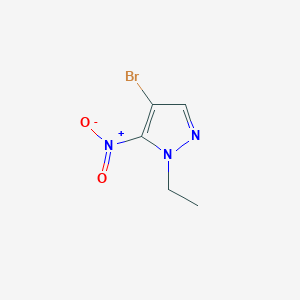
![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)
